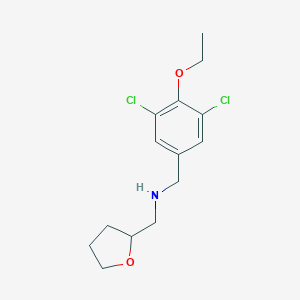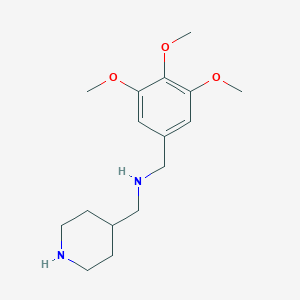![molecular formula C13H20ClNO3 B262737 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMB has been shown to possess various biological and pharmacological properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound has also been shown to possess low toxicity and has a good safety profile. However, this compound has some limitations as well. Its solubility in water is limited, which may affect its bioavailability. In addition, this compound has a short half-life, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for the research on 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Furthermore, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of more potent and selective compounds.
Synthesis Methods
The synthesis of 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with 1-amino-2-butanol in the presence of a reducing agent. The reaction proceeds through a condensation reaction followed by reduction to yield this compound.
Scientific Research Applications
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antiviral activities. This compound has also been found to exhibit neuroprotective effects and has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H20ClNO3/c1-4-10(8-16)15-7-9-5-11(14)13(18-3)12(6-9)17-2/h5-6,10,15-16H,4,7-8H2,1-3H3 |
InChI Key |
WWYNPHLBMLSRDT-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)Cl)OC)OC |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)